Neridronic Acid is a third-generation, aminohexane bisphosphonate with anti-resorptive and anti-hypercalcemic activities. Although the exact mechanism of action has yet to be fully elucidated, neridronic acid binds to and adsorbs onto hydroxyapatite crystals in bone matrix, thereby preventing osteoclast resorption. This agent also binds to and inhibits farnesyl pyrophosphate synthase, an enzyme that plays an important role in the mevalonate pathway. This inhibits the formation of isoprenoids that are substrates for protein prenylation. This prevents farnesylation and geranylgeranylation of proteins essential for osteoclast function, thereby leading to the induction of apoptosis of osteoclasts. By preventing osteoclast-mediated bone resorption, neridronic acid decreases bone turnover rate, stabilizes the bone matrix and reduces hypercalcemia.
Neridronic acid
CAS No.: 79778-41-9
Cat. No.: VC0537017
Molecular Formula: C6H17NO7P2
Molecular Weight: 277.15 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79778-41-9 |
---|---|
Molecular Formula | C6H17NO7P2 |
Molecular Weight | 277.15 g/mol |
IUPAC Name | (6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid |
Standard InChI | InChI=1S/C6H17NO7P2/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14) |
Standard InChI Key | PUUSSSIBPPTKTP-UHFFFAOYSA-N |
SMILES | C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN |
Canonical SMILES | C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Neridronic acid (IUPAC name: (6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid) is a third-generation bisphosphonate characterized by a six-carbon backbone with amino and bisphosphonate functional groups . Its molecular formula, C6H17NO7P2, confers high affinity for hydroxyapatite crystals in bone tissue, a property critical to its anti-resorptive effects . Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 79778-41-9 |
Molecular Weight | 277.15 g/mol |
Solubility | >5 mg/mL in water |
SMILES Notation | NCCCCCC(O)(P(O)(O)=O)P(O)(O)=O |
InChI Key | PUUSSSIBPPTKTP-UHFFFAOYSA-N |
The compound’s structure enables potent inhibition of osteoclast activity while minimizing renal toxicity compared to earlier bisphosphonates .
Mechanism of Action
Neridronic acid exerts its therapeutic effects through two primary pathways:
-
Hydroxyapatite Binding: Adsorbs onto bone mineral surfaces, physically blocking osteoclast-mediated resorption .
-
Enzymatic Inhibition: Inhibits farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, disrupting prenylation of GTPases (e.g., Ras, Rho) essential for osteoclast survival .
This dual action reduces bone turnover by up to 95% in Paget’s disease and increases bone mineral density by 12–18% in osteogenesis imperfecta .
Clinical Applications
Osteogenesis Imperfecta
In Italy, neridronic acid is licensed for osteogenesis imperfecta, where it:
-
Increases lumbar spine Z-scores from -3.2 to -1.8 after 12 months
-
Demonstrates safety in neonates via intramuscular (IM) administration
A 2003 trial reported a 70% decrease in fracture incidence among 45 children receiving 2 mg/kg IM every 3 months .
Paget’s Disease of Bone
At doses of 200 mg intravenously (IV):
Complex Regional Pain Syndrome (CRPS)
Phase III trials (NCT02972359) using 100 mg IV doses over 10 days showed:
Pharmacokinetics and Administration
Parameter | Value |
---|---|
Bioavailability (IM) | 98% |
Half-life | 10–12 hours (plasma) |
Bone Retention | Up to 10 years |
Excretion | Renal (unchanged) |
Unique among bisphosphonates, neridronic acid offers both IV and IM routes, enabling home-based therapy . The IM formulation avoids first-pass metabolism and gastrointestinal adverse effects common to oral bisphosphonates .
Comparative Analysis with Other Bisphosphonates
Drug | Dosing Interval | CRPS Response Rate | Renal Toxicity Risk |
---|---|---|---|
Neridronic Acid | Quarterly (IM/IV) | 91% | Low |
Zoledronic Acid | Annual (IV) | 78% | Moderate |
Pamidronate | Monthly (IV) | 65% | High |
Neridronic acid’s IM route and lower nephrotoxicity profile make it preferable for long-term management .
Recent Developments and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume